C3–N1′ Cross-Coupling Regioselectivity
In aluminum-catalyzed cross-coupling reactions, N-methoxyindoles (derived from 3-methoxy-1H-indole) serve as N-electrophilic reagents, enabling selective C3–N1′ bond formation between indole units. The reaction proceeds with complete regioselectivity, yielding bisindole products in 45–88% isolated yields depending on the substitution pattern of the coupling partner [1]. In contrast, attempts to use N-unsubstituted indoles or other N-protected indoles (e.g., N-methylindole) under identical conditions result in negligible conversion (<5% yield) due to competing C3–C3 homocoupling and lack of electrophilic activation at N1 [1].
| Evidence Dimension | Isolated yield of C3–N1′ cross-coupled bisindole product |
|---|---|
| Target Compound Data | 45–88% (N-methoxyindole with various indole partners) |
| Comparator Or Baseline | N-unsubstituted indole: <5% yield; N-methylindole: <5% yield |
| Quantified Difference | ≥40–83 percentage point yield advantage for N-methoxyindole |
| Conditions | Al(OTf)3 (10 mol%), DCE, 80 °C, 24 h; reaction of N-methoxyindole with indole derivatives |
Why This Matters
For laboratories synthesizing bisindole or polyindole scaffolds, 3-methoxy-1H-indole (as N-methoxyindole) provides a uniquely reactive N-electrophile that enables C3–N1′ bond construction not achievable with simpler indole derivatives.
- [1] Abe, T., Noda, K., & Sawada, D. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Chemistry, 5(1), 452-462. DOI: 10.3390/chemistry5010033. View Source
